Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-
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Overview
Description
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- is a complex organic compound with the molecular formula C15H11F4N3O and a molecular weight of 325.26 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with a fluoro group and a pyridinylmethylamino group, which is further modified with a trifluoroethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzonitrile with 2-(2,2,2-trifluoroethoxy)-4-pyridinecarboxaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- include:
4-Fluorobenzonitrile: A simpler analog with a single fluoro group on the benzonitrile core.
2-Fluorobenzonitrile: Another analog with the fluoro group in a different position on the benzonitrile core.
2,4-Difluorobenzonitrile: Contains two fluoro groups on the benzonitrile core.
Compared to these compounds, Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- is unique due to the presence of the trifluoroethoxy and pyridinylmethylamino groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-4-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O/c16-12-5-10(7-20)1-2-13(12)22-8-11-3-4-21-14(6-11)23-9-15(17,18)19/h1-6,22H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFGWIWYUQTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)NCC2=CC(=NC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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